molecular formula C24H25NO5 B11596249 2-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-5-methylhexahydro-1H-isoindole-1,3(2H)-dione

2-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-5-methylhexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11596249
M. Wt: 407.5 g/mol
InChI Key: IGWCBRVZDFLCJE-UHFFFAOYSA-N
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Description

2-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-5-methylhexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a methoxyphenyl group, an oxoethoxy linkage, and a hexahydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-5-methylhexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-5-methylhexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-5-methylhexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-5-methylhexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-5-methylhexahydro-1H-isoindole-1,3(2H)-dione is unique due to its combination of functional groups and structural elements. The presence of the methoxyphenyl group, oxoethoxy linkage, and hexahydroisoindole core provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C24H25NO5

Molecular Weight

407.5 g/mol

IUPAC Name

2-[4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C24H25NO5/c1-15-3-12-20-21(13-15)24(28)25(23(20)27)17-6-10-19(11-7-17)30-14-22(26)16-4-8-18(29-2)9-5-16/h4-11,15,20-21H,3,12-14H2,1-2H3

InChI Key

IGWCBRVZDFLCJE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)OCC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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